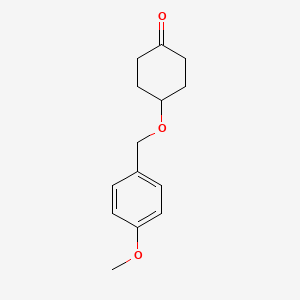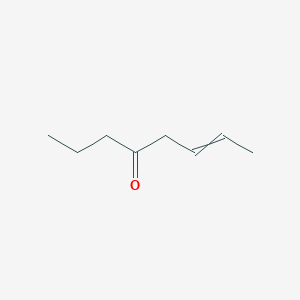
Oct-6-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-6-en-4-one is an organic compound characterized by its unique structure, which includes a double bond and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oct-6-en-4-one can be synthesized through several methods. One common approach involves the [4+3] cycloaddition reaction. For example, the synthesis of 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves the reaction of 2-chloropentan-3-one with furan in the presence of triethylamine and water . Another method involves the use of sulfuryl chloride and carbon tetrachloride to chlorinate pentan-3-one, followed by cycloaddition with furan .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using readily available starting materials and common reagents. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oct-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Oct-6-en-4-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the synthesis of bioactive molecules.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Oct-6-en-4-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the double bond and the ketone group, which can participate in nucleophilic addition and other reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[3.3.0]oct-6-en-3-one: Similar in structure but differs in the position of the oxygen atom.
2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one: Another bicyclic compound with different substituents.
Uniqueness
Oct-6-en-4-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
185678-49-3 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
oct-6-en-4-one |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h3,5H,4,6-7H2,1-2H3 |
Clave InChI |
SPZVKYOVPXXVMX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


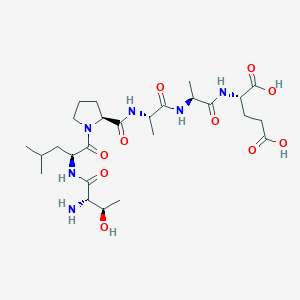
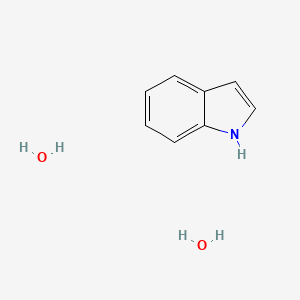
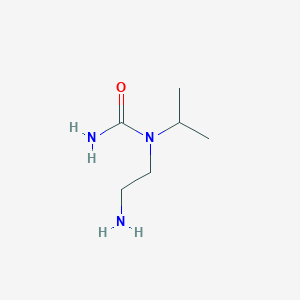

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
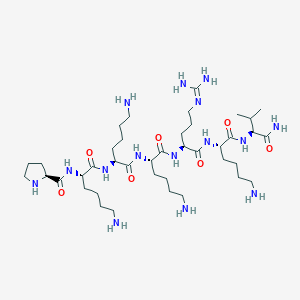
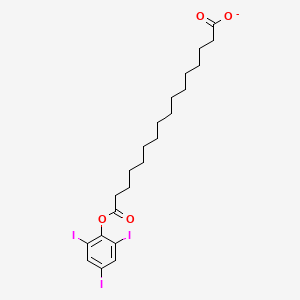
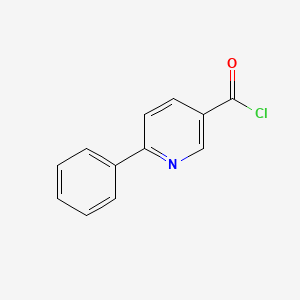
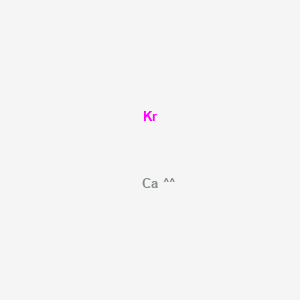
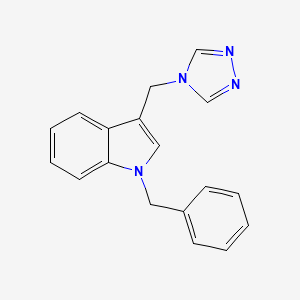
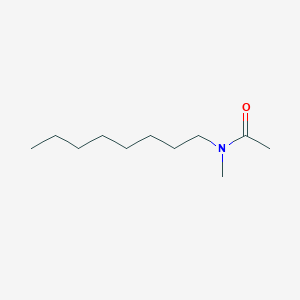
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
